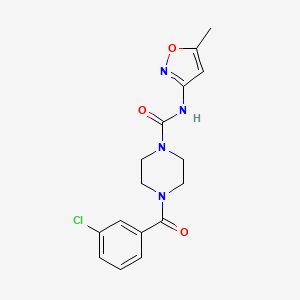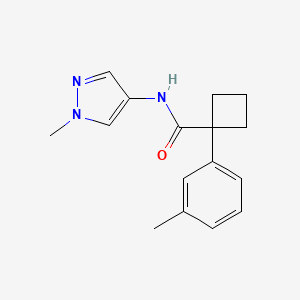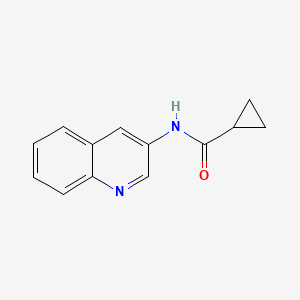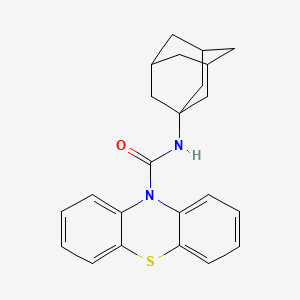
4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBP and is a piperazine derivative. CBP has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of CBP involves its interaction with the DNA of cells. CBP binds to the minor groove of DNA and induces structural changes that can lead to DNA damage and cell death. This mechanism of action is similar to other DNA-binding compounds such as anthracyclines and platinum-based drugs.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects. Studies have shown that CBP can inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. CBP has also been shown to induce oxidative stress, which can further contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CBP for laboratory experiments is its selectivity for cancer cells. CBP has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to other anti-cancer agents. However, one limitation is the lack of clinical data on CBP, which makes it difficult to determine its efficacy and safety in human patients.
Direcciones Futuras
There are several potential future directions for research on CBP. One area of interest is the development of CBP derivatives with improved selectivity and potency. Another potential direction is the investigation of CBP's effects on different types of cancer and its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of CBP in human patients.
Métodos De Síntesis
The synthesis of CBP involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-amine to form 3-chlorobenzoyl-5-methyl-1,2-oxazole-3-amine. This intermediate is then reacted with piperazine-1-carboxylic acid to produce CBP.
Aplicaciones Científicas De Investigación
CBP has been studied for its potential therapeutic applications in various fields of science. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that CBP can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-11-9-14(19-24-11)18-16(23)21-7-5-20(6-8-21)15(22)12-3-2-4-13(17)10-12/h2-4,9-10H,5-8H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJXZONYXWRHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)


![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)
![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)